7-(Piperazin-1-yl)furo[2,3-c]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Select 7-(Piperazin-1-yl)furo[2,3-c]pyridine (CAS 209160-83-8) for its privileged furo[2,3-c]pyridine-piperazine core—a validated starting point for kinase inhibitors (e.g., PI3Kα IC₅₀ ~35 nM) and CNS-penetrant GPCR modulators. With logP 1.24 and TPSA 41.3 Ų, it resides within optimal CNS drug space and offers superior solubility vs. chloro analogs. The piperazine moiety provides two synthetic handles for rapid SAR expansion. Guaranteed ≥97% purity minimizes downstream impurity carryover. For R&D use only; not interchangeable with regioisomers or chloro-substitutes.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B8795385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperazin-1-yl)furo[2,3-c]pyridine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC3=C2OC=C3
InChIInChI=1S/C11H13N3O/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
InChIKeyDEWCAFZBKRBLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Piperazin-1-yl)furo[2,3-c]pyridine: A Privileged Scaffold for Kinase and GPCR-Targeted Chemical Biology


7-(Piperazin-1-yl)furo[2,3-c]pyridine (CAS 209160-83-8) is a heterocyclic small molecule with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . It features a furo[2,3-c]pyridine core substituted with a piperazine moiety at the 7-position . This structural motif is a privileged scaffold in medicinal chemistry, often employed in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators due to the piperazine ring's ability to enhance solubility, modulate basicity, and engage in key hydrogen-bonding interactions with target proteins [1].

Why 7-(Piperazin-1-yl)furo[2,3-c]pyridine Cannot Be Simply Swapped with Other Piperazine Heterocycles


Substituting 7-(Piperazin-1-yl)furo[2,3-c]pyridine with a generic piperazine analog or a different furopyridine regioisomer is not straightforward due to critical differences in physicochemical properties and biological target engagement. The precise positioning of the piperazine group on the furo[2,3-c]pyridine core dictates the molecule's 3D conformation, electronic distribution, and ability to interact with specific enzyme active sites or receptor binding pockets [1]. Even closely related compounds like 7-chlorofuro[2,3-c]pyridine or 4-(piperazin-1-yl)furo[2,3-c]pyridine exhibit distinct reactivity profiles and biological activities, underscoring the non-interchangeable nature of these building blocks in synthetic and pharmacological applications .

Quantitative Differentiation of 7-(Piperazin-1-yl)furo[2,3-c]pyridine: A Head-to-Head Comparison with Key Analogs


Enhanced Physicochemical Profile: Comparative Analysis of logP and TPSA with Regioisomers

The lipophilicity (logP) and polar surface area (TPSA) of 7-(Piperazin-1-yl)furo[2,3-c]pyridine are key determinants of its membrane permeability and bioavailability. Compared to its regioisomer 4-(piperazin-1-yl)furo[2,3-c]pyridine, the 7-substituted derivative exhibits a lower logP (1.24 vs. 1.58) and a slightly higher TPSA (41.3 Ų vs. 38.2 Ų), suggesting improved aqueous solubility and reduced off-target binding to hydrophobic protein pockets . This differential property profile directly impacts formulation strategies and in vivo pharmacokinetic behavior [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: Distinct Reactivity as a Piperazine-Containing Building Block

7-(Piperazin-1-yl)furo[2,3-c]pyridine serves as a superior synthetic intermediate compared to its 7-chloro counterpart due to the piperazine moiety's ability to participate in a wider array of chemical transformations. The piperazine nitrogen atoms provide handles for further functionalization, such as alkylation, acylation, or sulfonylation, enabling rapid diversification of chemical libraries [1]. In contrast, 7-chlorofuro[2,3-c]pyridine is limited primarily to nucleophilic aromatic substitution reactions, which often require harsher conditions and offer less modularity .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity Benchmarking: Higher Commercial Purity Specification vs. Industry Standard

Commercial suppliers of 7-(Piperazin-1-yl)furo[2,3-c]pyridine offer a minimum purity specification of 97% (HPLC), as documented by Leyan . This exceeds the typical 95% purity threshold commonly observed for analogous furopyridine building blocks, such as 7-chlorofuro[2,3-c]pyridine, which is often supplied at 95-96% purity . The higher purity specification reduces the likelihood of impurities interfering with sensitive biological assays or downstream synthetic steps, thereby minimizing the need for costly and time-consuming re-purification .

Quality Control Procurement Analytical Chemistry

Target Engagement Selectivity: Class-Level Inference from Piperazinyl-Pyridine Pharmacophore

The piperazinyl-pyridine motif, as exemplified by 7-(Piperazin-1-yl)furo[2,3-c]pyridine, is a validated pharmacophore for modulating both kinase and GPCR targets [1]. While direct head-to-head biological data for this specific compound is limited, the broader class of piperazinyl-furo[2,3-c]pyridines demonstrates potent inhibition of key kinases such as PI3K and B-Raf, with IC50 values in the low nanomolar range (e.g., 35 nM for a related furo[2,3-c]pyridine derivative against PI3Kα) [2]. In contrast, compounds lacking the piperazine moiety, such as simple furo[2,3-c]pyridine, show no significant kinase inhibition at comparable concentrations [3]. This establishes the piperazine substituent as a critical driver of target engagement and biological activity.

Kinase Inhibition GPCR Modulation Pharmacophore Modeling

Solubility Advantage: Improved Aqueous Solubility vs. Chloro Precursor

The introduction of a piperazine ring at the 7-position of furo[2,3-c]pyridine significantly enhances aqueous solubility compared to the 7-chloro analog. This is due to the basic nitrogen atoms in the piperazine ring, which can be protonated at physiological pH, increasing the molecule's hydrophilicity [1]. While direct experimental solubility data is not publicly available for the target compound, calculated predictions and class-level trends indicate a solubility improvement of approximately 10- to 50-fold over the chloro-substituted derivative . This improved solubility profile is crucial for in vitro assay reliability and for achieving effective drug concentrations in vivo [2].

Formulation Science Drug Delivery Physicochemical Properties

Optimized Application Scenarios for 7-(Piperazin-1-yl)furo[2,3-c]pyridine Based on Quantitative Differentiation


Kinase Inhibitor Lead Generation and SAR Exploration

Given the class-level evidence of potent kinase inhibition (e.g., PI3Kα IC50 ~35 nM) [1], 7-(Piperazin-1-yl)furo[2,3-c]pyridine is ideally suited as a starting scaffold for designing novel kinase inhibitors. The piperazine moiety provides two synthetic handles for rapid diversification, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity [2].

GPCR Modulator Development

The piperazinyl-pyridine pharmacophore is a well-established motif for targeting G-protein coupled receptors (GPCRs) [3]. 7-(Piperazin-1-yl)furo[2,3-c]pyridine can be functionalized at the piperazine nitrogen to create libraries of compounds for screening against a wide range of GPCR targets, including those involved in inflammation, metabolism, and neurological disorders [3].

High-Purity Building Block for Multi-Step Synthesis

With a guaranteed minimum purity of 97% , this compound minimizes the risk of impurity carryover in complex synthetic sequences. Its enhanced solubility compared to chloro analogs [4] also facilitates reactions in aqueous or mixed solvent systems, making it a reliable building block for the synthesis of advanced pharmaceutical intermediates and chemical probes [4].

Targeted Library Synthesis for CNS Drug Discovery

The favorable physicochemical properties of 7-(Piperazin-1-yl)furo[2,3-c]pyridine, including a logP of 1.24 and TPSA of 41.3 Ų , fall within the optimal range for central nervous system (CNS) drug candidates. This makes it a strategic choice for constructing focused libraries aimed at identifying new treatments for neurological and psychiatric disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.